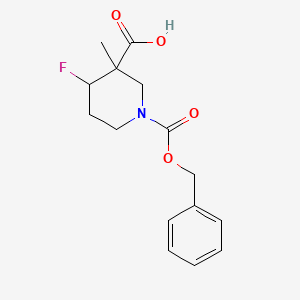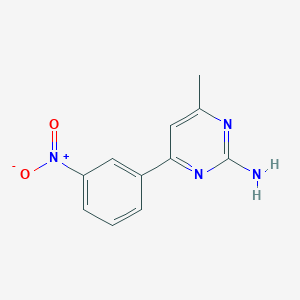
4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
准备方法
The synthesis of 4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2-aminopyrimidine with 3-nitrobenzaldehyde under basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired pyrimidine derivative. Industrial production methods may involve the use of catalysts such as magnesium oxide nanoparticles to enhance the reaction efficiency and yield .
化学反应分析
4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain tyrosine kinases.
Biological Research: The compound is used in studies related to its antibacterial and antifungal properties.
Pharmacology: It is evaluated for its pharmacokinetic profiles and potential therapeutic applications in treating various diseases.
作用机制
The mechanism of action of 4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that are crucial for the proliferation and survival of cancer cells. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
相似化合物的比较
4-Methyl-6-(3-nitrophenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent tyrosine kinase inhibitor with improved efficacy and safety profiles.
属性
分子式 |
C11H10N4O2 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
4-methyl-6-(3-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10N4O2/c1-7-5-10(14-11(12)13-7)8-3-2-4-9(6-8)15(16)17/h2-6H,1H3,(H2,12,13,14) |
InChI 键 |
QTDHQKONBXQHTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


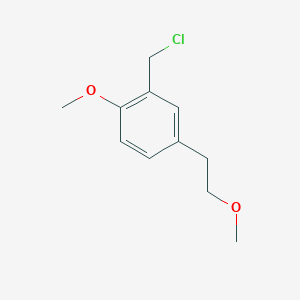
![[4-(2,4-Dichlorophenoxy)phenyl]methanamine](/img/structure/B13884162.png)
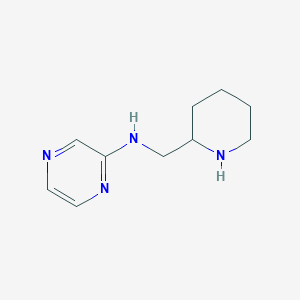
![4-[(4-methylphenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13884168.png)
![2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid](/img/structure/B13884175.png)
![Methyl 4-[(chlorosulfonyl)amino]benzoate](/img/structure/B13884182.png)
![5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole](/img/structure/B13884186.png)

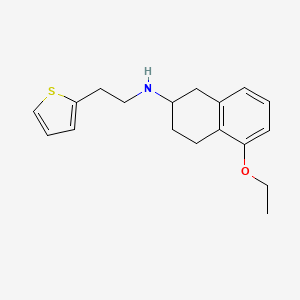

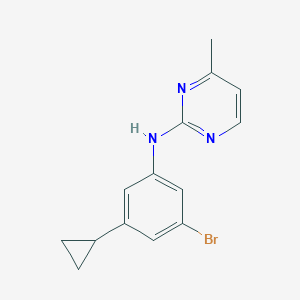

![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)
